molecular formula C19H23N3OS B5760974 N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

Cat. No. B5760974
M. Wt: 341.5 g/mol
InChI Key: GMPZVJIOGUGWDI-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FPPT is a piperazine derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to scavenge free radicals, which can cause cellular damage.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been found to reduce oxidative stress and lipid peroxidation in the liver and kidneys. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit cell migration and invasion.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity. This compound has been found to have a high safety profile and does not cause significant side effects at therapeutic doses. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets. Additionally, further research is needed to determine the optimal dosing and administration of this compound in different disease models. Finally, the development of new synthesis methods for this compound could lead to the production of higher purity and more cost-effective compounds.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic properties for the treatment of cancer and inflammation. Its unique chemical structure and relatively low toxicity make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different disease models.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide involves the reaction of piperazine with 3-phenyl-2-propen-1-ol in the presence of sodium hydride. The resulting compound is then reacted with 2-furanmethanethiol to yield this compound. This method is relatively simple and yields high purity this compound.

Scientific Research Applications

N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have a protective effect on the liver and kidneys.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c24-19(20-16-18-9-5-15-23-18)22-13-11-21(12-14-22)10-4-8-17-6-2-1-3-7-17/h1-9,15H,10-14,16H2,(H,20,24)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPZVJIOGUGWDI-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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